Acefylline piperazinate
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Description
Acefylline Piperazinate is a stimulant drug of the xanthine chemical class . It acts as an adenosine receptor antagonist . It is a theophylline derivative with a direct bronchodilator action . It has advantages over theophylline in being far less toxic and producing minimal gastric irritation .
Synthesis Analysis
N-benzoylated piperazine compounds were synthesized to study their conformational behavior using temperature-dependent 1H NMR spectroscopy . All investigated piperazines occur as conformers at room temperature resulting from the restricted rotation of the partial amide double bond .Molecular Structure Analysis
The molecular formula of this compound is C13H20N6O4 . It has an average mass of 324.336 Da and a monoisotopic mass of 324.154602 Da .Chemical Reactions Analysis
A wide variety of N-functionalized piperazines serve as skeletons in pesticides, pharmaceuticals such as analgesics and other drugs, scaffolds in medicinal chemistry, intermediates in organic reactions, ligands for complexation purposes, for peptide syntheses and modifications as well as building blocks in material sciences .Physical and Chemical Properties Analysis
This compound has a molecular formula of C13H20N6O4 . It has an average mass of 324.336 Da and a monoisotopic mass of 324.154602 Da .Safety and Hazards
Properties
CAS No. |
18833-13-1 |
---|---|
Molecular Formula |
C100H150N46O32 |
Molecular Weight |
2508.6 g/mol |
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid;piperazine |
InChI |
InChI=1S/8C9H10N4O4.7C4H10N2/c8*1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15;7*1-2-6-4-3-5-1/h8*4H,3H2,1-2H3,(H,14,15);7*5-6H,1-4H2 |
InChI Key |
IUKJNIOSXCPLLP-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.C1CNCCN1 |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.C1CNCCN1.C1CNCCN1.C1CNCCN1.C1CNCCN1.C1CNCCN1.C1CNCCN1.C1CNCCN1 |
5690-66-4 | |
Pictograms |
Irritant |
Synonyms |
acefyllin piperazinate acephylline piperazinate acepifylline acepiphyllin Etaphylline Minophylline theophylline ethanoate of piperazine |
Origin of Product |
United States |
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